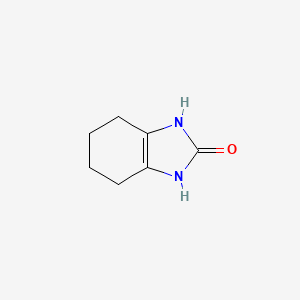

1,3,4,5,6,7-Hexahydro-2H-benzimidazol-2-one

描述

属性

IUPAC Name |

1,3,4,5,6,7-hexahydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KITZBYBFZNVHFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30541810 | |

| Record name | 1,3,4,5,6,7-Hexahydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26258-21-9 | |

| Record name | 1,3,4,5,6,7-Hexahydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6,7-hexahydro-1H-1,3-benzodiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclization of o-Phenylenediamine with Carbonyl Compounds

- The classical approach involves condensation of o-phenylenediamine with formic acid, urea, or carbamates to form the benzimidazol-2-one ring system.

- For hexahydro derivatives, subsequent catalytic hydrogenation saturates the benzene ring to yield the hexahydrobenzimidazol-2-one structure.

Oxidative Cyclization of Substituted Benzimidazoles

- Patented methods describe the oxidation of 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole with hydrogen peroxide in acidic or alcoholic media to form 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one derivatives.

- This method involves controlled oxidation and crystallization steps, yielding benzimidazol-2-one derivatives with good purity and yield.

Detailed Preparation Method from Patent FR2563518A1

This patent provides a robust method for preparing 1,3-dihydro-2H-benzimidazol-2-ones, which can be adapted for the hexahydro derivative by incorporating hydrogenation steps.

- The oxidation converts the methylthio group to the corresponding sulfoxide or sulfone, facilitating ring closure to the benzimidazol-2-one.

- The product is isolated by solvent removal under reduced pressure, filtration, and crystallization.

Hydrogenation to Obtain Hexahydro Derivative

- The hexahydro-2H-benzimidazol-2-one is obtained by catalytic hydrogenation of the aromatic benzimidazol-2-one.

- Typical catalysts include palladium on carbon (Pd/C) or Raney nickel under hydrogen atmosphere.

- Conditions: Hydrogen pressure (1-5 atm), temperature (25-80°C), solvent such as ethanol or acetic acid.

- This step saturates the benzene ring, converting it into the hexahydro form without affecting the lactam moiety.

Alternative Synthetic Routes and Research Findings

- Literature on related benzimidazole derivatives suggests that alkylation and cyclization reactions in the presence of bases (e.g., triethylamine) and alkyl halides can form benzimidazole rings, which can then be oxidized or hydrogenated to yield the target compound.

- For example, reaction of o-phenylenediamine with carbonyl compounds followed by reduction steps is a common approach.

- Crystallographic studies confirm the structure and purity of synthesized benzimidazol-2-one derivatives, supporting the reliability of these synthetic methods.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|

| Oxidative Cyclization (Patent FR2563518A1) | 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole | Acetic acid or ethanol, 30% H2O2, heat (100°C or reflux) | 1,3-dihydro-2H-benzimidazol-2-one derivatives | 64-71% | Requires post-reaction crystallization |

| Catalytic Hydrogenation | Aromatic benzimidazol-2-one | Pd/C or Raney Ni, H2 gas, ethanol, mild heat | 1,3,4,5,6,7-hexahydro-2H-benzimidazol-2-one | Variable, typically high | Saturates aromatic ring to hexahydro form |

| Condensation & Cyclization | o-Phenylenediamine + carbonyl source (formic acid, urea) | Acidic or basic conditions, heat | Benzimidazol-2-one | Moderate to high | Followed by hydrogenation for hexahydro derivative |

Research Notes and Considerations

- The oxidative cyclization method is well-documented in patents and provides a reliable route to benzimidazol-2-one intermediates.

- Hydrogenation conditions must be optimized to avoid over-reduction or degradation of the lactam ring.

- Purification typically involves crystallization from alcohol/water mixtures to achieve high purity.

- Analytical techniques such as NMR, IR, and X-ray crystallography are essential to confirm the structure and purity of the final product.

化学反应分析

Types of Reactions

1,3,4,5,6,7-Hexahydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of 1,3,4,5,6,7-hexahydro-2H-benzimidazol-2-one possess notable antimicrobial properties. For instance, studies indicate that certain synthesized compounds exhibit strong antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds demonstrate their potential as effective antimicrobial agents .

Anticancer Properties

Compounds containing the hexahydro-benzimidazole structure have been investigated for their anticancer effects. Specific derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. These findings suggest that the compound could serve as a lead structure for developing new anticancer drugs .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes. For example, it has been identified as a potential inhibitor of carbonic anhydrase isoforms, which are important targets in the treatment of glaucoma and other conditions. The inhibition profiles of these compounds indicate their potential therapeutic applications in enzyme-related diseases .

Materials Science

Polymer Chemistry

this compound can be utilized as a monomer in the synthesis of novel polymers. Its unique structural properties allow for the development of materials with enhanced thermal stability and mechanical properties. Research into its polymerization has led to the creation of materials suitable for applications in coatings and composites .

Nanotechnology

The compound's derivatives have been explored for use in nanotechnology. Their ability to form stable nanoparticles makes them suitable candidates for drug delivery systems. These nanoparticles can encapsulate therapeutic agents and release them in a controlled manner, improving the efficacy of treatments .

Synthetic Intermediate

This compound serves as an important intermediate in organic synthesis. Its versatility allows chemists to modify its structure to create a wide range of functionalized derivatives. This property is particularly valuable in the pharmaceutical industry for the synthesis of complex drug molecules.

Case Studies

作用机制

The mechanism of action of 1,3,4,5,6,7-Hexahydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. For instance, it can act on enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Substituent Effects

- Nitro Derivatives : and highlight nitro-substituted benzimidazol-2-ones. For instance, 4,5,6,7-tetranitro-1,3-dihydro-2H-benzimidazol-2-one () exhibits strong electron-withdrawing nitro groups, which increase molecular polarity and reactivity. This contrasts with the hexahydro compound, where reduced aromaticity may lower electron-deficient character .

- Complex derivatives with piperidinyl and allyl groups () introduce steric bulk, which may influence receptor binding kinetics .

Saturation Patterns

- 1,3-Dihydro-2H-benzimidazol-2-one (): Retains partial aromaticity in the benzimidazole ring, offering intermediate stability and reactivity. The hexahydro variant’s fully saturated non-aromatic carbons likely reduce resonance stabilization but improve solubility in hydrophobic environments .

- Tetrahydroindazol-4-one Hybrids (): Incorporation of indazolone moieties introduces additional hydrogen bonding sites, a feature absent in the hexahydro compound .

Antifungal Potential

Receptor Targeting

- Radiolabeled derivatives like (S)-[11C]CGP 12388 () exhibit high beta-adrenoceptor affinity in lung and heart tissues. The hexahydro structure’s flexibility could modulate receptor binding kinetics or specificity .

Comparative Data Table

生物活性

1,3,4,5,6,7-Hexahydro-2H-benzimidazol-2-one is a heterocyclic organic compound with the molecular formula CHNO. This compound is a derivative of benzimidazole and has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, therapeutic applications, and mechanisms of action.

- Molecular Formula: CHNO

- CAS Number: 26258-21-9

- Molecular Weight: 138.17 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains and fungi. The compound's mechanism appears to involve the disruption of microbial cell membranes and inhibition of essential metabolic processes.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in several cancer cell lines, including breast and colon cancer cells. The structure-activity relationship (SAR) studies suggest that modifications to the hexahydro structure can enhance its cytotoxic effects.

Case Study:

A recent study tested the efficacy of this compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results showed that the compound significantly reduced cell viability with IC values of 15 µM and 20 µM respectively.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes involved in nucleic acid synthesis.

- Receptor Modulation: It modulates receptor activity linked to cell proliferation and survival pathways.

- Oxidative Stress Induction: It increases reactive oxygen species (ROS) levels in cancer cells, leading to oxidative stress and subsequent apoptosis.

Research Findings

Recent literature reviews have summarized the bioactivity of benzimidazole derivatives, emphasizing their pharmacological importance. Benzimidazole compounds are noted for their broad-spectrum activities against various diseases due to their structural similarities to naturally occurring biomolecules.

Summary of Findings

- Antimicrobial Activity: Effective against a range of bacteria and fungi.

- Anticancer Potential: Induces apoptosis in multiple cancer cell lines.

- Mechanisms: Involves enzyme inhibition and receptor modulation.

常见问题

Q. What are the standard synthetic routes for preparing 1,3,4,5,6,7-hexahydro-2H-benzimidazol-2-one and its derivatives?

The compound is typically synthesized via condensation of o-phenylenediamine (OPDA) with formic acid or trimethyl orthoformate under acidic conditions. For example, OPDA reacts with formic acid in the presence of polyphosphoric acid to form the benzimidazole core, followed by cyclization to yield the hexahydro structure . Modifications, such as introducing chloroacetyl chloride in dry dioxane with a base, enable the synthesis of derivatives like 2-chloro-1-benzimidazole ethanone .

Q. How can spectroscopic methods (e.g., FTIR, NMR) confirm the structure of benzimidazole derivatives?

- FTIR : Identifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹ for imidazole rings and C=O stretches at ~1700 cm⁻¹ for the ketone group) .

- NMR : ¹H-NMR reveals proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm and NH protons at δ 8–10 ppm). ¹³C-NMR confirms carbonyl carbons (δ ~160 ppm) and aromatic carbons .

Q. What are common biological assays for evaluating the activity of benzimidazole derivatives?

The DPPH radical scavenging assay is widely used to assess antioxidant activity. Derivatives are incubated with DPPH, and absorbance at 517 nm is measured to quantify free radical inhibition . For antimicrobial screening, disk diffusion or microdilution methods are employed, comparing zone-of-inhibition data against clinical standards like gentamicin .

Advanced Research Questions

Q. How do substituents on the benzimidazole core influence catalytic or biological activity?

Substituent effects can be systematically studied via SAR (Structure-Activity Relationship) analysis. For example:

- Electron-withdrawing groups (e.g., Cl) enhance oxidative catalysis, as seen in polyoxometalate hybrids for thioanisole oxidation .

- Hydrophobic side chains (e.g., dodecyl groups) improve membrane permeability, critical for Hedgehog signaling pathway antagonists . Computational tools like VEDA and PED analyze vibrational modes to predict reactivity .

Q. What strategies resolve contradictions in catalytic or biological data between studies?

Conflicting results often arise from variations in reaction conditions or substituent positioning. For instance:

Q. How are computational methods applied to study charge transfer in benzimidazole derivatives?

HOMO-LUMO analysis and DFT calculations reveal intramolecular charge transfer. For example:

Q. What advanced crystallographic techniques refine the structure of benzimidazole complexes?

High-resolution X-ray diffraction paired with SHELXL software enables precise refinement of bond lengths and angles, even for twinned crystals. The software’s robust handling of high-resolution data is critical for resolving disorder in polyoxometalate hybrids .

Methodological Challenges

Q. How to design experiments for selective functionalization of the benzimidazole core?

- Regioselective alkylation : Use bulky bases (e.g., NaH) to direct substitution to the less hindered nitrogen .

- Cross-coupling reactions : Palladium catalysts enable Suzuki-Miyaura coupling for aryl group introduction .

Q. What analytical approaches validate environmental applications (e.g., dye adsorption)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。